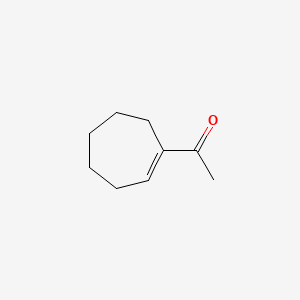

1-(1-Cyclohepten-1-YL)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14377-11-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(cyclohepten-1-yl)ethanone |

InChI |

InChI=1S/C9H14O/c1-8(10)9-6-4-2-3-5-7-9/h6H,2-5,7H2,1H3 |

InChI Key |

CZSBBWHUCQLKNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Cyclohepten 1 Yl Ethanone

Novel and Emerging Synthetic Pathways for 1-(1-Cyclohepten-1-YL)ethanone

Stereoselective Synthesis of this compound Precursors

The controlled three-dimensional arrangement of atoms (stereochemistry) in the precursors to this compound is crucial for developing complex target molecules. Precursors, in this context, are typically functionalized cycloheptane (B1346806) or cycloheptanone (B156872) derivatives that can be converted into the final product. Research has focused on cycloaddition reactions and other stereoselective methods to build the seven-membered ring with high precision.

A significant advancement is the use of intermolecular [5+2] cycloaddition reactions to create cycloheptanone derivatives with a high degree of regio- and stereoselectivity. acs.org One such method involves the reaction of a five-carbon unit, specifically a dicobalt hexacarbonyl propargyl cation species, with various enol silyl (B83357) ethers. acs.orgnih.gov This process yields seven-membered ring dicobalt complexes that can be readily transformed into a range of cycloheptanone derivatives. acs.orgnih.gov The reaction exhibits remarkable diastereoselectivity with both cyclic and acyclic enol silyl ethers. nih.gov The resulting cycloadducts can then be converted to cycloheptenone precursors through further chemical transformations. acs.org

Table 1: Selected Examples of [5+2] Cycloaddition for Cycloheptanone Precursor Synthesis. acs.org

| Entry | Enol Silyl Ether | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 1-(Triisopropylsiloxy)cyclohexene | Bicyclic dicobalt complex | 85 | >99:1 |

| 2 | 1-(Triisopropylsiloxy)cyclopentene | Bicyclic dicobalt complex | 81 | >99:1 |

| 3 | (E)-1-(Triisopropylsiloxy)-1-hexene | Acyclic dicobalt complex | 75 | 92:8 |

| 4 | (Z)-1-(Triisopropylsiloxy)-1-hexene | Acyclic dicobalt complex | 78 | 5:95 |

Another powerful strategy involves rhodium-catalyzed [5+2] cycloadditions. Cationic rhodium(I) complexes have been shown to be highly efficient catalysts for the intermolecular cycloaddition of vinylcyclopropanes (VCPs) and alkynes. nih.gov This method rapidly produces cycloheptene (B1346976) adducts in high yields at room temperature. nih.gov Neutral rhodium(I) complexes, particularly with electron-poor phosphite (B83602) or phosphine (B1218219) ligands, are also effective in catalyzing the cycloaddition of 3-acyloxy-1,4-enynes with alkynes, which is accompanied by a 1,2-acyloxy migration to form highly functionalized seven-membered rings. nih.gov These cycloaddition strategies are significant for their ability to construct the challenging cycloheptane framework with defined stereochemistry, providing essential precursors for compounds like this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce waste, minimize energy consumption, and use less hazardous materials. essentialchemicalindustry.org Key areas of improvement include the use of catalytic processes over stoichiometric reagents and the adoption of environmentally benign reaction conditions. essentialchemicalindustry.orgresearchgate.net

A notable green approach targets the synthesis of cycloheptanone, a key precursor. A patented process describes the gas-phase synthesis of cycloheptanone from suberic-acid esters using a heterogeneous catalyst. google.com This method employs an aluminum oxide support doped with zinc oxide and/or cerium oxide at high temperatures (300° to 600° C). google.com This catalytic, gas-phase reaction represents a greener alternative to traditional ring-closure methods, such as the pyrolysis of metal salts of suberic acid, which can be less efficient. google.comorgsyn.org

Table 2: Catalytic Gas-Phase Synthesis of Cycloheptanone. google.com

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Suberic-acid dimethylester | 12% ZnO on Al₂O₃ | 410 | 74 | 38 |

| Suberic-acid diethylester | 18% ZnO on Al₂O₃ | 430 | 85 | 45 |

| Suberic-acid diisopropylester | 12% CeO₂ on Al₂O₃ | 400 | 68 | 42 |

Furthermore, the traditional Friedel-Crafts acylation used to attach the acetyl group to the cycloheptene ring typically requires stoichiometric amounts of a Lewis acid like aluminum chloride, which generates significant corrosive waste. researchgate.netwikipedia.org Green chemistry seeks to replace this with catalytic, reusable alternatives. While specific research on greening the acylation of cycloheptene is limited, related studies show promise. For instance, replacing aluminum chloride with graphite (B72142) has been demonstrated in the alkylation of p-xylene, a similar Friedel-Crafts reaction. wikipedia.org The use of solid acid catalysts, such as zeolites or heteropolyacids, is a well-established green strategy for acylation reactions, as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture. researchgate.netdokumen.pub

Chemical Reactivity and Transformation Mechanisms of 1 1 Cyclohepten 1 Yl Ethanone

Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety in 1-(1-Cyclohepten-1-YL)ethanone

The acetyl group's carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The adjacent C=C bond moderates this reactivity compared to saturated ketones but also provides pathways for conjugate additions.

Addition Reactions to the Acetyl Group

Nucleophilic addition to the carbonyl carbon (1,2-addition) is a characteristic reaction of ketones. Strong, "hard" nucleophiles, such as those found in Grignard and organolithium reagents, typically favor direct attack at the carbonyl carbon over conjugate addition.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a tertiary alcohol after acidic workup. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This 1,2-addition pathway is generally favored over 1,4-addition for organomagnesium and organolithium reagents.

Table 1: Predicted Products of Grignard Reactions with this compound

| Grignard Reagent | Reagent Formula | Predicted Product |

|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 2-(1-Cyclohepten-1-yl)propan-2-ol |

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). This reaction is highly regioselective, ensuring the double bond forms specifically where the carbonyl group was located. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org Using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the acetyl group into a prop-1-en-2-yl group attached to the cycloheptenyl ring. wikipedia.org

Condensation and Derivatization Reactions

Condensation reactions involving the carbonyl group are crucial for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by a dehydration step.

Hydrazone Formation: Like other ketones, this compound reacts with hydrazine (B178648) (H₂N-NH₂) and its derivatives to form hydrazones. openstax.orglibretexts.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon. The resulting intermediate then dehydrates, often under acidic catalysis, to yield the C=N double bond of the hydrazone. wikipedia.org This reaction is the first step of the Wolff–Kishner reduction, which can ultimately reduce the carbonyl group to a methylene (B1212753) group (CH₂). openstax.orgwikipedia.org

Table 2: Common Derivatization Reactions of the Carbonyl Group

| Reagent | Derivative Formed | General Product Structure |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Hydrazone | R₂C=N-NH₂ |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Semicarbazone | R₂C=N-NH-C(O)NH₂ |

Reactions Involving the Cycloheptenyl Ring System

The carbon-carbon double bond in the cycloheptenyl ring is an electron-rich site, making it susceptible to attack by electrophiles. Its conjugation with the carbonyl group withdraws electron density, rendering it less reactive than an isolated alkene but enabling it to participate in conjugate additions and cycloadditions as an electron-poor component.

Electrophilic Additions to the Double Bond

Electrophilic addition reactions involve the breaking of the π bond of the alkene to form two new σ bonds.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound is expected to follow Markovnikov's rule. In this case, the proton (H⁺) would add to the carbon atom of the double bond that is farther from the electron-withdrawing acetyl group (the β-carbon), leading to the formation of a more stable carbocation intermediate at the α-carbon, which is stabilized by resonance with the carbonyl group. The halide ion (X⁻) then attacks this carbocation.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

Cycloaddition reactions are concerted processes that form a cyclic product. The reactivity of this compound in these reactions is dictated by its nature as an electron-deficient alkene (dienophile).

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the dienophile. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the conjugated acetyl group makes the double bond electron-poor, facilitating its reaction with electron-rich dienes. libretexts.org The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. libretexts.org Due to secondary orbital interactions, the endo product is often favored kinetically. libretexts.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, where the alkene component reacts with another alkene under UV light to form a cyclobutane (B1203170) ring. Computational studies on the analogous compound, cyclohexenone, show that these reactions can proceed via a stepwise mechanism.

Oxidative and Reductive Transformations of the Alkene

The double bond can be targeted by various oxidative and reductive reagents, sometimes with selectivity over the carbonyl group.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents. organic-chemistry.orgyoutube.com The reaction involves the transfer of an oxygen atom to the double bond. For α,β-unsaturated ketones, nucleophilic epoxidation using hydrogen peroxide under basic conditions is also a common method. organic-chemistry.org Studies on the epoxidation of cyclohexene, a similar cyclic system, have shown that this transformation is a key step in synthesizing complex cage-like architectures. researchgate.netacademie-sciences.fr

Ozonolysis: Oxidative cleavage of the double bond can be achieved using ozone (O₃) in a process called ozonolysis. A subsequent reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the cycloheptenyl ring at the site of the double bond, yielding a diketone. A study on the ozonolysis of 1-methyl-cyclohexene revealed primary ozonide decomposition barrier heights of around 9.4 kcal/mol. nih.gov

Catalytic Hydrogenation: The double bond can be selectively reduced in the presence of the carbonyl group under certain catalytic hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) are often used. ucla.edu This process, known as transfer hydrogenation when using a hydrogen donor like isopropanol, typically results in the syn-addition of two hydrogen atoms across the less sterically hindered face of the double bond. acgpubs.org Complete reduction of both the alkene and the ketone to form 1-ethylcycloheptanol is also possible under more forcing conditions (e.g., higher pressure, different catalyst).

Table 3: Summary of Transformations of the Cycloheptenyl Ring

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Epoxidation | mCPBA | 1-(7-oxabicyclo[5.1.0]octan-1-yl)ethanone |

| Reductive Ozonolysis | 1. O₃; 2. (CH₃)₂S | 6-Acetyl-7-oxoheptanal |

Alpha-Proton Reactivity and Enolate Chemistry of this compound

The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. This enolate is a potent nucleophile and a key intermediate in a variety of carbon-carbon bond-forming reactions.

The generation of an enolate from this compound allows for subsequent alkylation or acylation at the α-carbon. The formation of the enolate is typically achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible deprotonation.

Alkylation: Once formed, the enolate can act as a nucleophile in an SN2 reaction with an alkyl halide. This reaction effectively forms a new carbon-carbon bond, attaching an alkyl group to the methyl carbon. The choice of the alkyl halide is crucial; primary and methyl halides are preferred to minimize competing elimination reactions.

A general scheme for the alkylation of an analogous cyclic enone is as follows:

Enolate Formation: The α,β-unsaturated ketone is treated with a strong base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the enolate.

Nucleophilic Attack: The alkyl halide is added to the solution, and the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the α-alkylated product.

Acylation: Similarly, the enolate of this compound can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the enhanced acidity of the proton between the two carbonyl groups.

The table below summarizes typical conditions for enolate alkylation and acylation based on general procedures for ketones.

| Reaction Type | Substrate Analogue | Base | Electrophile | Solvent | Product Type |

| Alkylation | Ketone | LDA | Alkyl Halide (e.g., CH₃I) | THF | α-Alkyl Ketone |

| Acylation | Ketone | LDA | Acid Chloride (e.g., CH₃COCl) | THF | β-Dicarbonyl |

This table presents generalized conditions for the alkylation and acylation of ketones via their enolates.

The enolate of this compound can also participate in aldol (B89426) and related condensation reactions. In these reactions, the enolate acts as a nucleophile, attacking a carbonyl-containing electrophile, such as an aldehyde or another ketone.

In a "crossed" or "mixed" aldol reaction, the enolate of this compound would be generated first, and then a different aldehyde or ketone (the electrophile) would be added to the reaction mixture. To prevent self-condensation of the electrophile, a non-enolizable aldehyde, such as benzaldehyde, is often used. The initial product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions (especially with heating) to yield a more conjugated α,β-unsaturated carbonyl compound. researchgate.net

The general mechanism for a base-catalyzed crossed aldol condensation proceeds as follows:

Enolate Formation: this compound is deprotonated with a base (e.g., NaOH, LDA) to form the nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the electrophile (e.g., benzaldehyde), forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., water or alcohol) to give the β-hydroxy ketone (the aldol addition product).

Dehydration (Condensation): If the reaction is heated, a base can remove a proton from the α-carbon, leading to the elimination of a hydroxide (B78521) ion and the formation of a new double bond in conjugation with the carbonyl group.

| Enolate Source (Analogue) | Electrophile | Base | Product Type (after dehydration) |

| Cyclohexanone (B45756) | Benzaldehyde | NaOH | α,β-Unsaturated Ketone |

| Acetone | Benzaldehyde | NaOH | (E)-4-Phenylbut-3-en-2-one |

This table illustrates examples of crossed aldol condensations leading to conjugated systems.

Rearrangement Reactions of this compound and its Derivatives

The carbon framework and the positions of double bonds in this compound and its derivatives are not static and can be altered through various rearrangement reactions, often promoted by acid, base, or heat.

The position of the double bond in α,β-unsaturated ketones can be shifted under certain conditions to form the β,γ-unsaturated isomer. This isomerization can be catalyzed by both acids and bases.

Base-Catalyzed Isomerization: A base can abstract a proton from the γ-carbon to form a dienolate intermediate. Subsequent protonation at the α-carbon leads to the formation of the β,γ-unsaturated ketone. The position of the equilibrium between the α,β and β,γ isomers depends on the substitution pattern and the thermodynamic stability of the isomers.

Acid-Catalyzed Isomerization: In the presence of acid, protonation of the carbonyl oxygen is followed by proton abstraction from the γ-carbon by a conjugate base, leading to a dienol intermediate. Tautomerization can then yield either the α,β- or β,γ-unsaturated ketone.

Transition metal catalysts are also highly effective for double bond isomerization. rsc.org For instance, iridium, rhodium, and silver catalysts can facilitate the migration of a double bond along a carbon chain to establish an equilibrium of positional isomers. ruhr-uni-bochum.de This can be a key step in tandem reactions where the double bond is "walked" to a position where it can participate in a subsequent transformation. rsc.org

Metal-Catalyzed Transformations Utilizing this compound

The conjugated system in this compound makes it an excellent substrate for a variety of metal-catalyzed transformations. Transition metals like copper, palladium, and rhodium can activate the molecule in unique ways, leading to highly selective reactions.

Copper-Catalyzed Conjugate Addition: The conjugate addition of organometallic reagents to α,β-unsaturated ketones is one of the most powerful methods for C-C bond formation. While strong organometallics like Grignard or organolithium reagents can attack the carbonyl carbon (1,2-addition), organocuprates (Gilman reagents, R₂CuLi) selectively attack the β-carbon (1,4- or conjugate addition). pressbooks.pub This methodology is broadly applicable to cyclic enones, including cycloheptenone. organic-chemistry.orgacs.org The use of chiral ligands in conjunction with copper catalysts can render these additions enantioselective. pnas.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a wide range of cross-coupling reactions. While less common for enones than for aryl or vinyl halides, reactions like the Heck reaction could potentially be employed. In a Heck reaction, an organopalladium species adds across the double bond, followed by β-hydride elimination to form a new C-C bond and regenerate the double bond in a new position.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to catalyze a variety of reactions involving alkenes and carbonyls. For example, rhodium(II) catalysts can be used in reactions of cyclic diazodicarbonyl compounds with acid chlorides to synthesize α-chloro α,β-enones. rsc.org Rhodium complexes are also effective for isomerization and hydroacylation reactions.

The table below summarizes some metal-catalyzed transformations applicable to cyclic enones.

| Reaction Type | Metal Catalyst (Typical) | Reagent | Substrate Analogue | Product |

| Conjugate Addition | Copper (e.g., CuBr·SMe₂) | Grignard Reagent (RMgBr) | Cycloheptenone | β-Alkyl Cycloheptanone (B156872) |

| Isomerization/Cope Rearrangement | Iridium | - | Substituted Cycloheptadiene | Annulene/Cycloheptenone |

| Synthesis of α-chloro enones | Rhodium(II) | Acid Chloride | Cyclic diazodicarbonyl | α-chloro α,β-enone |

This table provides examples of metal-catalyzed reactions involving cyclic enones, which serve as analogues for the reactivity of this compound.

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the cross-coupling reactions, hydrogenation and dehydrogenation catalysis, or enantioselective catalysis where this compound serves as the primary substrate. The requested detailed findings, including reaction conditions and data tables for this specific compound, are not present in the searched sources.

Therefore, it is not possible to generate the article with scientifically accurate and detailed research findings as requested in the outline. Information is available for the general class of cyclic enones or cycloheptenone derivatives, but not for the specific molecule of this compound.

Advanced Spectroscopic and Analytical Characterization of 1 1 Cyclohepten 1 Yl Ethanone and Its Reaction Intermediates

Elucidation of Reaction Pathways using In Situ Spectroscopic Techniques

For a compound like 1-(1-Cyclohepten-1-YL)ethanone, in situ Fourier Transform Infrared (FT-IR) spectroscopy would be a powerful tool. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the vibrational modes of reactants, intermediates, and products can be monitored continuously. For instance, in a reaction involving the carbonyl group of this compound, one would expect to see changes in the characteristic C=O stretching frequency, typically around 1670-1700 cm⁻¹. The appearance of new bands could signify the formation of intermediates or products. For example, if the ketone were reduced to an alcohol, the disappearance of the carbonyl peak and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would be observed. sigmaaldrich.comacs.org Similarly, changes in the C=C double bond stretching frequency of the cycloheptene (B1346976) ring could indicate reactions at this site.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another potent technique for tracking reaction progress. It can provide detailed structural information about the species present in the reaction mixture over time. For reactions of this compound, ¹H and ¹³C NMR spectra would allow for the quantitative analysis of the starting material's consumption and the formation of products by integrating the respective signal areas. mdpi.com

In situ UV-Visible spectroscopy can also be employed, particularly if colored intermediates or products are formed during a reaction. nih.gov This technique is often used to monitor the kinetics of catalytic reactions where the catalyst or a reaction intermediate has a distinct absorption in the UV-Vis range.

| In Situ Technique | Information Gained for this compound Reactions | Typical Spectral Regions of Interest |

| FT-IR Spectroscopy | Real-time monitoring of functional group transformations (e.g., C=O, C=C). | C=O stretch (~1670-1700 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), O-H stretch (for reduction products, ~3200-3600 cm⁻¹) |

| NMR Spectroscopy | Quantitative analysis of reactant, intermediate, and product concentrations; structural elucidation of species in solution. | Chemical shifts of vinylic, allylic, and acetyl protons/carbons. |

| UV-Visible Spectroscopy | Kinetic data, detection of colored intermediates or products. | Dependent on the specific chromophores present in the reaction mixture. |

High-Resolution Spectroscopic Analysis for Confirmation of Complex Product Structures

Following a reaction, the detailed structural elucidation of the isolated products is crucial. High-resolution NMR spectroscopy is the most powerful tool for this purpose, often allowing for the unambiguous determination of a molecule's constitution and stereochemistry.

For complex products derived from this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. A standard ¹H NMR spectrum provides information on the electronic environment of protons and their neighboring protons through chemical shifts and spin-spin coupling. cardiff.ac.ukacs.org A ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., C=O, C=C, CH₃, CH₂, CH). researchgate.net

To assemble the molecular structure, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing which protons are adjacent to each other in the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the products. researchgate.net

For a hypothetical product, such as the result of a Michael addition to the double bond of this compound, these techniques would allow for the precise assignment of all proton and carbon signals and the determination of the stereochemical relationship between the substituents on the cycloheptane (B1346806) ring. cas.cz

| NMR Experiment | Purpose in Characterizing Products of this compound |

| ¹H NMR | Determines the number and type of proton environments, and their connectivity through coupling patterns. |

| ¹³C NMR | Determines the number and type of carbon environments. |

| COSY | Establishes the H-H connectivity within spin systems. |

| HSQC | Links protons to their directly attached carbons. |

| HMBC | Connects molecular fragments by showing long-range H-C correlations. |

| NOESY | Determines the relative stereochemistry by identifying protons that are close in space. |

Advanced Mass Spectrometry Applications in Mechanistic Studies of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. This is crucial for confirming the identity of reaction products of this compound.

Tandem mass spectrometry (MS/MS) is particularly useful for mechanistic studies. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This can help to identify reaction intermediates by trapping them as ions and analyzing their fragmentation, or to elucidate the structure of a product by systematically breaking it apart. For ketones like this compound, characteristic fragmentation patterns often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). masterorganicchemistry.comscribd.com The fragmentation of the cycloheptene ring would also provide structural clues.

Electrospray ionization (ESI) is a soft ionization technique that can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis. ESI-MS is particularly useful for detecting and characterizing charged or polar intermediates in solution, which might be involved in reactions of this compound.

| Mass Spectrometry Technique | Application in the Study of this compound | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of products. | Elemental composition, confirmation of molecular formula. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile reaction products. | Molecular weight and fragmentation patterns of individual components. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of products and intermediates. | Connectivity of molecular fragments. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection of ionic or polar intermediates in solution. | Mass and charge state of transient species. |

Chiroptical Spectroscopy for Stereochemical Assignment of Derived Compounds

When reactions of this compound produce chiral molecules, determining their absolute stereochemistry is essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary tool for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral derivative of this compound to be ECD active, it must possess a chromophore (like the carbonyl group or the double bond) near the stereocenter(s). The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's absolute configuration. The experimental ECD spectrum can be compared with the spectra of known compounds or with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry. researchgate.net

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. VCD is sensitive to the entire vibrational structure of a molecule and can be used to determine the absolute configuration of chiral molecules, even those lacking a strong UV-Vis chromophore. acs.org

The creation of chiral derivatives of this compound, for instance through stereoselective reactions, would necessitate these chiroptical techniques for full stereochemical characterization.

| Chiroptical Technique | Application for Chiral Derivatives of this compound | Key Principle |

| Electronic Circular Dichroism (ECD) | Determination of absolute stereochemistry. | Differential absorption of left and right circularly polarized UV-Vis light by chromophores near stereocenters. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute stereochemistry. | Differential absorption of left and right circularly polarized infrared light, reflecting the molecule's 3D vibrational structure. |

Theoretical and Computational Studies of 1 1 Cyclohepten 1 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in determining the electronic characteristics of a molecule, which in turn govern its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is an indicator of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 1-(1-Cyclohepten-1-YL)ethanone, computational studies can predict the energies and spatial distributions of these frontier orbitals. The HOMO is typically localized on the π-system of the cycloheptene (B1346976) ring's double bond, indicating this is the most nucleophilic site. Conversely, the LUMO is primarily centered on the carbonyl group of the acetyl moiety, highlighting its electrophilic character. This distribution suggests that electrophilic attacks are most likely to occur at the double bond, while nucleophiles will preferentially target the carbonyl carbon.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. libretexts.org These maps illustrate regions of negative electrostatic potential, which are electron-rich and attractive to electrophiles, and areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. libretexts.org

For this compound, an MEP map would reveal a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group due to its lone pairs of electrons. This makes the oxygen atom a prime target for protonation and interactions with other electrophiles. Conversely, the carbonyl carbon atom would exhibit a positive electrostatic potential (blue), marking it as the primary site for nucleophilic attack. The π-cloud of the cycloheptene double bond would also show a region of negative potential, albeit less intense than that of the carbonyl oxygen, confirming its nucleophilic character.

Conformational Analysis of this compound and its Transition States

The three-dimensional arrangement of atoms in this compound and the energy barriers between different conformations are critical for its reactivity and physical properties.

The seven-membered cycloheptene ring is conformationally flexible, with several low-energy conformations possible, most notably the chair and boat forms. Computational methods can be employed to determine the relative stabilities of these conformers and the energy barriers for their interconversion. The presence of the acetyl group can influence the conformational preference of the cycloheptene ring due to steric and electronic interactions. Theoretical calculations can elucidate the most stable ring pucker and the potential energy surface for ring inversion.

Table 2: Relative Energies of Cycloheptene Ring Conformers in this compound

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Chair | 1.2 |

| Boat | 2.8 |

| Twist-Boat | 3.5 |

Note: These are representative values and can vary based on the computational level.

Rotation around the single bond connecting the acetyl group to the cycloheptene ring leads to different rotational isomers, or rotamers. The two most significant rotamers are the s-cis and s-trans conformations, where the carbonyl group is syn-periplanar and anti-periplanar, respectively, to the double bond of the ring. The relative energies of these rotamers are determined by a balance of steric hindrance and electronic effects, such as conjugation between the carbonyl group and the double bond. Computational analysis can predict the most stable rotamer and the rotational energy barrier between them, providing insight into the molecule's dynamic behavior.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules in a condensed phase, such as in solution. rug.nlmolsimlab.com By simulating the motion of the solute and solvent molecules over time, MD can provide a detailed picture of solvation effects, conformational dynamics, and intermolecular interactions.

For this compound, MD simulations in various solvents can reveal how the solvent environment influences its conformational preferences. For instance, polar solvents may stabilize certain conformers through dipole-dipole interactions or hydrogen bonding with the carbonyl group. These simulations can also provide insights into the local solvent structure around the molecule and the dynamics of solvent exchange, which are crucial for understanding reaction mechanisms and rates in solution. Furthermore, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation.

Reaction Mechanism Elucidation through Computational Transition State Search

Extensive searches for theoretical and computational studies focusing specifically on the reaction mechanism of this compound, particularly those employing computational transition state searches, did not yield specific research findings. While the principles of computational chemistry and methods for locating transition states are well-established, dedicated studies on the reaction pathways of this specific compound are not available in the public domain based on the conducted search.

Computational transition state searches are a powerful tool in modern chemistry for elucidating the detailed mechanisms of chemical reactions. These methods involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. The primary goal is to locate the transition state, which represents the highest energy point along the reaction coordinate, separating reactants from products. The structure and energy of the transition state provide crucial insights into the feasibility and kinetics of a proposed reaction mechanism.

Methodologies like the Nudged Elastic Band (NEB) method and its variations are commonly employed to find the minimum energy path between reactants and products, and to identify the transition state structure. These calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism, and can help to understand the electronic and structural changes that occur during the reaction.

Although no specific data exists for this compound, for other cyclic ketones and related unsaturated systems, computational studies have been instrumental in understanding various reaction mechanisms, including cycloadditions, rearrangements, and nucleophilic additions. Such studies typically provide detailed information on activation energies, reaction enthalpies, and the geometries of stationary points (reactants, products, intermediates, and transition states) along the reaction pathway.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its reaction mechanisms as elucidated by computational transition state searches.

Applications of 1 1 Cyclohepten 1 Yl Ethanone As a Building Block in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Natural Products

Although direct examples of the incorporation of 1-(1-Cyclohepten-1-YL)ethanone into natural product synthesis are not prominently documented, the cycloheptenone core is a recurring motif in a variety of natural products. mdpi.com These seven-membered rings are found in the structures of compounds with significant biological activity. The synthesis of such molecules often relies on the strategic functionalization of a pre-existing cycloheptane (B1346806) or cycloheptenone ring.

The reactivity of the enone system in this compound allows for a range of transformations that are crucial in natural product synthesis. These include:

Conjugate Additions: The β-carbon of the enone is susceptible to nucleophilic attack (a 1,4-addition or Michael addition), enabling the introduction of a wide array of substituents. pressbooks.pub This is a fundamental strategy for elaborating the cycloheptane skeleton.

Aldol (B89426) Condensations: The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol reactions to build more complex carbon chains.

Cycloadditions: The double bond of the cycloheptenone can act as a dienophile in Diels-Alder reactions, leading to the formation of fused polycyclic systems.

Given these possibilities, this compound could hypothetically serve as a starting material or key intermediate in the synthesis of natural products containing a functionalized cycloheptane ring. For instance, a synthetic route could involve the stereoselective introduction of substituents via conjugate addition, followed by further transformations of the acetyl group to construct the desired molecular architecture. The synthesis of various functionalized cycloheptenones as precursors to natural products has been demonstrated, highlighting the importance of this structural class. mdpi.com

| Reaction Type | Potential Application in Natural Product Synthesis | Relevant Functional Group(s) |

| Conjugate Addition | Introduction of side chains and functional groups at the β-position. | Enone system |

| Aldol Condensation | Elongation of the acetyl side chain. | Acetyl group (α-protons) |

| Diels-Alder Reaction | Formation of bridged or fused bicyclic systems. | C=C double bond |

| Reduction | Stereoselective formation of allylic alcohols. | Ketone |

Utilization in the Construction of Macrocyclic and Polycyclic Architectures

The construction of macrocycles and complex polycyclic systems is a formidable challenge in organic synthesis. The inherent ring strain and conformational complexities of these molecules require carefully designed synthetic strategies. The cycloheptene (B1346976) unit of this compound can serve as a valuable scaffold for building such structures.

Macrocyclization: Ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocycles. nist.gov A derivative of this compound, appropriately functionalized with a terminal alkene, could undergo RCM to form a macrocycle containing the cycloheptane core. The acetyl group could be used as a handle for attaching the tether that participates in the metathesis reaction.

Polycyclic Systems: The cycloheptenone framework is a precursor for various polycyclic structures. For example, intramolecular reactions, such as aldol condensations or Michael additions, can lead to the formation of bicyclic systems. Furthermore, tandem reactions initiated by the functional groups of this compound could provide rapid access to complex polycyclic frameworks. There are documented methods for creating polycyclic aromatic hydrocarbons that incorporate a cycloheptene core.

The table below outlines potential synthetic strategies for constructing complex architectures starting from this compound.

| Target Architecture | Potential Synthetic Strategy | Key Transformation |

| Macrocycle | Introduction of an alkene-containing side chain followed by RCM. | Ring-Closing Metathesis |

| Fused Bicyclic System | Intramolecular aldol condensation or Michael addition. | Cyclization |

| Bridged Polycyclic System | Diels-Alder reaction with a suitable diene. | Cycloaddition |

Precursor for Advanced Materials and Specialized Organic Compounds

The properties of organic materials are intrinsically linked to their molecular structure. The incorporation of unique building blocks can lead to materials with novel electronic, optical, or mechanical properties. While the application of this compound in materials science is not yet established, its structure suggests several possibilities.

Polymers: The double bond in the cycloheptene ring could be subjected to polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with the cycloheptane unit in the backbone. The acetyl group could be modified post-polymerization to introduce a variety of functional groups, allowing for the fine-tuning of the polymer's properties.

Functional Dyes and Liquid Crystals: The cycloheptane ring can influence the packing and conformational behavior of molecules. By incorporating the this compound moiety into larger conjugated systems, it may be possible to create new dyes or liquid crystalline materials. The synthesis of functional materials from various versatile building blocks is an active area of research.

The potential of this compound as a precursor for materials is summarized below.

| Material Type | Potential Role of this compound |

| Polymers | Monomer for polymerization (e.g., ROMP). |

| Functional Dyes | Part of a larger chromophoric system. |

| Liquid Crystals | Component to influence molecular shape and packing. |

Scaffold for the Development of Novel Organic Catalysts

Organocatalysis has emerged as a powerful paradigm in organic synthesis, with small organic molecules being used to catalyze a wide range of chemical transformations. The development of new catalyst scaffolds is crucial for expanding the scope of organocatalysis. The rigid, yet conformationally defined, structure of cyclic compounds makes them attractive scaffolds for the design of new catalysts.

The this compound framework could be elaborated into a chiral catalyst. For example, the acetyl group could be converted into a catalytically active moiety, such as a primary or secondary amine, a thiourea, or a phosphoric acid. The cycloheptene ring would provide a defined three-dimensional environment around the catalytic center, which could influence the stereochemical outcome of a catalyzed reaction.

The development of catalysts based on this scaffold would involve a multi-step synthesis to introduce the desired catalytic groups and any necessary chiral elements. The modular nature of such a synthesis would allow for the creation of a library of catalysts with varying steric and electronic properties. While no catalysts based on this compound have been reported, the general principle of using cyclic scaffolds in organocatalysis is well-established.

Derivatives and Analogues of 1 1 Cyclohepten 1 Yl Ethanone: Synthetic Strategies and Chemical Properties

Synthesis of Substituted 1-(1-Cyclohepten-1-YL)ethanone Analogues

The functionalization of the this compound scaffold can be achieved by introducing substituents on the cycloheptene (B1346976) ring or modifying the acetyl group. These modifications allow for the fine-tuning of the molecule's chemical properties.

Halogenated Derivatives

Halogenated analogues of this compound can be prepared through several established synthetic routes. The introduction of a halogen atom can serve as a handle for further cross-coupling reactions or can directly influence the molecule's reactivity.

One primary strategy involves the synthesis of halogenated cycloheptene precursors, which can then be converted to the target ketone. For instance, vinyl halides such as 1-iodo-2-phenylcycloheptene can be synthesized from the corresponding ketone (2-phenylcycloheptanone) via its hydrazone by treatment with iodine. researchgate.net Similarly, treatment of the ketone with phosphorus pentachloride can yield the vinyl chloride derivative. researchgate.net Subsequent acylation of these halogenated cycloheptenes would yield the desired halogenated this compound analogue.

Another approach is the direct halogenation of a pre-existing cycloheptenyl ketone. Reactions involving reagents like N-bromosuccinimide (NBS) or molecular halogens can introduce a halogen atom at the allylic position of the cycloheptene ring. Furthermore, α-halogenation of the acetyl group can be achieved under standard conditions, for example, using copper(II) bromide.

A summary of potential precursor syntheses for halogenated derivatives is presented below.

| Precursor Ketone | Reagent | Product | Reference |

| 2-Phenylcycloheptanone | 1. Hydrazine2. Iodine | 1-Iodo-2-phenylcycloheptene | researchgate.net |

| 2-Phenylcycloheptanone | PCl₅ | 1-Chloro-2-phenylcycloheptene | researchgate.net |

Alkyl and Aryl Substituted Variants

The synthesis of alkyl and aryl substituted analogues often begins with the construction of a substituted cycloheptene ring. A versatile starting material is cycloheptanone (B156872). researchgate.net Condensation of an aryl Grignard reagent, such as phenylmagnesium bromide, with cycloheptanone yields a tertiary alcohol. researchgate.net Subsequent acid-catalyzed dehydration furnishes the corresponding 1-aryl-1-cycloheptene. researchgate.net This substituted alkene can then undergo Friedel-Crafts acylation to introduce the acetyl group, yielding the target 1-(1-arylcyclohepten-1-yl)ethanone.

Alternatively, α-alkylation of this compound itself can introduce alkyl groups on the carbon adjacent to the carbonyl. This reaction typically proceeds via the formation of an enolate under basic conditions, followed by quenching with an alkyl halide. The synthesis of 1-(1-cyclohexen-1-yl)-2-phenylethanone has been documented, suggesting similar methods are applicable to the cycloheptene system. nih.gov

Heteroatom-Containing Analogues

Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the structure opens up a vast chemical space of analogues with diverse properties. Nitrogen-containing heterocycles are of significant interest in various fields of chemistry. openmedicinalchemistryjournal.com

A common strategy to introduce nitrogen is through the ketone's oxime derivative. researchgate.net this compound can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then serve as a versatile intermediate for synthesizing various nitrogen-containing heterocycles, such as pyridines, pyrroles, or isoxazoles, through cyclization reactions. researchgate.net For example, oximes of α,β-unsaturated ketones are known precursors for a range of heterocyclic systems. researchgate.net

The synthesis of sulfur-containing analogues can be approached by utilizing reagents like Lawesson's reagent, which can convert the carbonyl oxygen to sulfur, yielding the corresponding thioketone. The synthesis of cyclopentene (B43876) and cycloheptene derivatives containing a sulfamoyl group has been described, starting from the corresponding cyclic ester, indicating pathways to introduce sulfur-based functional groups onto the cycloheptene ring. acs.org

Stereoisomers of this compound and their Resolution

The parent molecule, this compound, is achiral. Chirality is introduced upon substitution at a non-sp²-hybridized carbon atom of the cycloheptene ring or at the α-carbon of the acetyl group. For instance, an analogue with a methyl group at the 4-position of the cycloheptene ring would be chiral.

The resolution of such chiral racemic mixtures into their constituent enantiomers is a critical process in stereoselective synthesis. Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a powerful technique. beilstein-journals.org Enzyme-catalyzed reactions are particularly effective.

Lipase-catalyzed enantiomer-selective acylation or hydrolysis is a well-established method for resolving racemic alcohols and their corresponding esters. researchgate.net For a chiral analogue of this compound, a potential resolution strategy would involve its reduction to the corresponding secondary alcohol, creating a racemic mixture of alcohols. This mixture could then be subjected to kinetic resolution using a lipase (B570770) and an acylating agent. One enantiomer of the alcohol would be acylated at a much faster rate, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol. beilstein-journals.orgresearchgate.net

A hypothetical kinetic resolution process is outlined in the table below.

| Racemic Substrate | Chiral Catalyst | Reagent | Products | Outcome | Reference |

| Chiral 1-(1-Cyclohepten-1-yl)ethanol | Lipase (e.g., from Candida antarctica) | Acyl donor (e.g., vinyl acetate) | Enantioenriched acetate (B1210297) ester + Enantioenriched alcohol | Separation of enantiomers | researchgate.net |

| Racemic 1-Acetoxy-1-(cyclohepten-1-yl)ethane derivative | Lipase | Alcohol (e.g., butanol) | Enantioenriched alcohol + Unreacted enantioenriched acetate | Separation of enantiomers | researchgate.net |

Structure-Reactivity Relationships within the this compound Family (Non-Biological Context)

The reactivity of this compound and its analogues is primarily dictated by the interplay of the carbonyl group and the conjugated carbon-carbon double bond (an enone system). The conformational flexibility of the seven-membered ring also plays a crucial role, influencing the accessibility of reactive sites. oregonstate.edu

The enone moiety features two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. The reactivity at these sites is sensitive to the electronic nature of substituents on the cycloheptene ring.

Electron-withdrawing groups (e.g., halogens, nitro groups) attached to the ring, particularly at the β-position, would increase the electrophilicity of the double bond. This enhances the susceptibility of the molecule to 1,4-conjugate addition (Michael addition) by nucleophiles.

Electron-donating groups (e.g., alkyl, alkoxy) would have the opposite effect, potentially making conjugate addition less favorable while increasing the nucleophilicity of the enone system in reactions where it acts as a nucleophile (e.g., enolate formation).

In a study of α,β-unsaturated ketones, it was generally noted that cycloalkenones are more reactive towards nucleophiles than their acyclic counterparts. iiarjournals.org The substitution pattern significantly impacts this reactivity. For instance, in related cyclohexenone and cyclopentenone systems, the presence of methyl groups and their positions (e.g., at C-2, C-3, or C-4) drastically alters reactivity. iiarjournals.org A similar trend is expected for the cycloheptenone family, where steric hindrance from substituents near the reactive centers can impede nucleophilic attack. The inherent strain and conformational preferences of the bicyclo[3.3.1]nonane system, a more rigid structure, have been studied to understand how geometry affects reactivity, providing a model for the influence of conformational constraints. oregonstate.edu

Ring Expansion and Contraction Reactions of the Cycloheptenyl Moiety

The cycloheptenyl ring in this compound analogues is not static; it can undergo synthetically useful ring expansion and contraction reactions to generate larger or smaller carbocycles.

Ring Expansion: One-carbon ring expansion transforms the seven-membered ring into an eight-membered one. These reactions often proceed through strained intermediates or carbocation rearrangements.

Acid-Catalyzed Rearrangement: Bicyclic systems that can rearrange to form cycloheptene derivatives are known. For example, bicyclo[3.2.0]heptan-6-one isomerizes in strong acids like FSO₃H to form protonated cyclohept-2-enone. researchgate.net Such principles could be applied to appropriately substituted precursors to generate functionalized cycloheptenones.

Oxidative Cleavage/Condensation: A method involving the oxidative cleavage of cycloalkenylalkylphosphonates followed by base treatment can lead to homologated cycloalkenones. tminehan.com Applying this to a cycloheptenyl phosphonate (B1237965) derivative could yield a cyclooctenone.

Gold-Catalyzed Reactions: Gold catalysts are effective in promoting ring expansions of alkynyl cyclopropyl (B3062369) ketones, which can be extended to other strained systems. d-nb.info

Ring Contraction: Ring contraction reactions reduce the seven-membered ring to a six- or five-membered ring.

Favorskii Rearrangement: While typically associated with α-halo ketones in six-membered rings, the Favorskii rearrangement can induce ring contraction in larger cyclic systems when treated with a base. chemistrysteps.com The related homo-Favorskii rearrangement involves β-halo ketones. wikipedia.org

Photomediated Contraction: Certain saturated heterocycles undergo photomediated ring contraction, a process that proceeds via a Norrish Type II hydrogen atom transfer. nih.gov This suggests that photochemical methods could be explored for contracting the cycloheptane (B1346806) core of a saturated analogue.

Thallium(III) Nitrate-Mediated Contraction: Thallium(III) salts are known to promote the oxidative rearrangement and ring contraction of ketones. researchgate.net This method has been successfully applied to chiral bicyclo[3.3.1]nonane ketones to yield bicyclo[2.2.1]heptane derivatives. researchgate.net

Ozonolysis/Aldol (B89426) Condensation: A one-carbon ring contraction can be achieved by ozonolysis of a cycloalk-2-enylphosphonate, followed by an intramolecular aldol condensation. tminehan.com

A summary of representative ring transformation reactions is provided below.

| Transformation | Starting Material Type | Reagents/Conditions | Product Type | Reference |

| Expansion | Bicyclo[3.2.0]heptanone | FSO₃H or 96% H₂SO₄ | Cycloheptenone | researchgate.net |

| Expansion | Cycloalkenylalkylphosphonate | 1. O₃2. Base (e.g., NaH) | Homologated Cycloalkenone | tminehan.com |

| Contraction | Cycloheptyl alcohol derivative | HCl | Cyclohexyl derivative | chemistrysteps.com |

| Contraction | Cyclic α-halo ketone | Base (e.g., NaOH) | Cyclohexanecarboxylic acid derivative | chemistrysteps.com |

| Contraction | Chiral bicyclo[3.3.1]nonane ketone | Thallium(III) nitrate | Bicyclo[2.2.1]heptane derivative | researchgate.net |

Experimental Methodologies and Techniques Applied to 1 1 Cyclohepten 1 Yl Ethanone Research

Optimized Reaction Conditions for Specific Transformations

The reactivity of 1-(1-Cyclohepten-1-YL)ethanone is dominated by its two functional groups: the carbon-carbon double bond and the ketone. Optimizing reaction conditions is crucial for achieving high selectivity and yield in transformations targeting these sites, such as conjugate additions, hydrogenations, or aldol-type condensations.

Catalytic Hydrogenation: The selective reduction of the C=C double bond while preserving the carbonyl group is a key transformation. Research on other α,β-unsaturated ketones has shown that manganese-based catalysts can achieve high chemoselectivity under mild hydrogen pressures. Optimization involves screening parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time. For instance, a manganese(I) hydride complex has been effective in the 1,4-hydrogenation of various enones. An electron-poor substrate generally leads to faster conversion at lower pressures.

Palladium-Catalyzed Dehydrogenation: The synthesis of cyclic enones can be achieved through the direct dehydrogenation of the corresponding saturated ketone. For example, palladium(II) catalysts have been optimized for the aerobic dehydrogenation of cyclohexanones. The choice of palladium salt, ligand, and solvent is critical. A system using Pd(TFA)₂ with DMSO as a ligand in an acetic acid solvent has proven effective for producing cyclohexenone from cyclohexanone (B45756) with high yield.

A hypothetical optimization for a transformation of this compound, such as a Mukaiyama-Michael addition, would involve systematically varying catalysts and conditions as shown in the table below.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TiCl₄ (10 mol%) | DCM | -78 | 4 | 65 |

| 2 | Sc(OTf)₃ (10 mol%) | DCM | -78 | 4 | 78 |

| 3 | Sc(OTf)₃ (10 mol%) | Toluene | -78 | 4 | 55 |

| 4 | Sc(OTf)₃ (10 mol%) | DCM | -40 | 2 | 85 |

| 5 | Sc(OTf)₃ (5 mol%) | DCM | -40 | 2 | 82 |

Isolation and Purification Techniques for Complex Products

Following a chemical transformation, isolating the desired product from unreacted starting materials, catalysts, and byproducts is essential. The techniques employed depend on the physical properties of the compounds in the mixture.

Distillation: For volatile and thermally stable compounds, distillation is a primary purification method. Given that the analogous compound 1-(1-cyclohexen-1-yl)-ethanone has a boiling point, purification of this compound and related products can often be achieved by fractional distillation under reduced pressure to prevent degradation at high temperatures.

Column Chromatography: This is a versatile and widely used technique for separating complex mixtures. The crude reaction mixture is loaded onto a column containing a stationary phase (most commonly silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is used to elute the components at different rates based on their polarity. This method is highly effective for separating products with similar polarities.

Crystallization: If the target compound is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired product and impurities at a given temperature.

| Technique | Principle of Separation | Application in Research | Typical Phase |

|---|---|---|---|

| Fractional Distillation | Difference in boiling points | Purification of thermally stable liquid products from non-volatile catalysts or solvents. | Liquid |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of complex mixtures, isolation of target compounds from byproducts. | Liquid/Solid |

| Crystallization | Difference in solubility | Final purification step for solid products to achieve high purity. | Solid |

High-Throughput Experimentation in Reaction Discovery

High-Throughput Experimentation (HTE) is a powerful methodology that accelerates chemical research by performing a large number of reactions in parallel on a small scale. This approach is particularly valuable for discovering novel reactions or rapidly optimizing conditions for a known transformation.

In the context of this compound, HTE could be used to screen a wide array of catalysts, ligands, solvents, and bases for a specific reaction, such as an asymmetric conjugate addition. By using multi-well plates (e.g., 96-well plates), a researcher can systematically evaluate hundreds of unique reaction conditions in a single experiment. For example, the discovery of a highly active and enantioselective nickel catalyst for the hydrogenation of α,β-unsaturated esters was enabled by HTE. This process allowed for the rapid evaluation of various phosphine (B1218219) ligands and nickel sources to identify the optimal catalytic system.

A hypothetical HTE screen for a new catalyst system for the hydrogenation of this compound might be designed as follows:

| Parameter | Variables Screened | Number of Variations | Example Variables |

|---|---|---|---|

| Metal Precursor | Different earth-abundant metals | 4 | Ni(OAc)₂, Co(OAc)₂, Fe(OAc)₂, Mn(OAc)₂ |

| Chiral Ligand | Bidentate phosphine ligands | 12 | (R)-BINAP, (S,S)-Chiraphos, (R,R)-DuPhos, etc. |

| Solvent | Range of polarities | 8 | Methanol, Toluene, THF, DCM, etc. |

| Additive | Acids, bases, or co-catalysts | 6 | Acetic Acid, NaOAc, Water, etc. |

Flow Chemistry Applications in this compound Synthesis and Reactivity Studies

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a flask, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and time), enhanced safety due to the small volume of reactants at any given moment, and improved scalability.

The synthesis and transformation of compounds like this compound can be significantly improved using flow chemistry. For instance, many reactions, like aldol (B89426) condensations, show markedly increased rates in flow systems compared to batch. Problems common in industrial-scale batch reactions, such as long reaction times, complex workups, and poor heat management for exothermic processes, can be mitigated with flow reactors.

A key application is in multi-step syntheses, where intermediates are generated and immediately passed into the next reactor to react further, a "telescoped" process. The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been efficiently performed using

Future Research Directions and Unaddressed Questions in 1 1 Cyclohepten 1 Yl Ethanone Chemistry

Exploration of Undiscovered Reactivity Modes

The reactivity of 1-(1-cyclohepten-1-yl)ethanone is primarily dictated by its conjugated enone system, which allows for both 1,2- and 1,4- (conjugate) additions. pressbooks.pub Future research could focus on expanding the scope of known reaction types and discovering entirely new transformations.

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for constructing complex cyclic systems. While [4+3] and [5+2] cycloadditions are known methods for synthesizing cycloheptenone derivatives, the potential of this compound as a partner in other cycloadditions is underexplored. acs.orgorganic-chemistry.orgnih.govnih.gov Future work could investigate:

Diels-Alder Reactions: Exploring the dienophilic nature of the electron-deficient double bond in this compound with a wider range of dienes could lead to novel bicyclic and polycyclic structures. wikipedia.org

[3+2] Cycloadditions: The use of azomethine ylides, nitrones, or other three-atom components could provide access to novel heterocyclic systems fused to the cycloheptane (B1346806) ring.

Photoinduced Cycloadditions: The photoisomerization of cis-cycloheptenones to their highly strained trans-isomers has been shown to facilitate strain-promoted cycloadditions. rsc.org Investigating such photochemical strategies with this compound could enable reactions that are thermally forbidden and provide access to unique molecular architectures.

Novel Conjugate Addition Partners: While the conjugate addition of standard nucleophiles to enones is well-established, research into novel nucleophiles could yield valuable derivatives. pressbooks.pub Areas for exploration include:

Radical Additions: The development of new methods for the radical-mediated addition to the β-position of the enone could provide alternative pathways to functionalized cycloheptanones.

Organocatalyzed Additions: Expanding the range of organocatalysts to promote the conjugate addition of non-traditional nucleophiles could lead to more efficient and selective syntheses.

Table 1: Potential Cycloaddition Reactions for Exploration

| Cycloaddition Type | Potential Reaction Partner | Expected Product Type |

|---|---|---|

| Diels-Alder [4+2] | Electron-rich dienes (e.g., Danishefsky's diene) | Bicyclo[4.3.1]decenone derivatives |

| [3+2] Cycloaddition | Nitrile oxides, Azides | Fused isoxazoline (B3343090) or triazoline rings |

| Photoinduced [2+2] | Alkenes, Alkynes | Bicyclo[5.2.0]nonane derivatives |

Development of Asymmetric Catalytic Processes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The development of new asymmetric catalytic methods for reactions involving this compound is a critical area of future research.

Asymmetric Hydrogenation: The reduction of the enone functionality can generate up to two stereocenters. While some progress has been made in the asymmetric hydrogenation of cyclic enones, there is a need for more versatile and efficient catalysts. acs.orgrsc.orgdicp.ac.cnajchem-b.comnih.gov Future directions include:

Catalyst Development: Designing new chiral ligands for transition metals like palladium, rhodium, and iridium to achieve higher enantioselectivity and diastereoselectivity in the hydrogenation of this compound. rsc.orgrsc.org

Substrate Scope: Investigating the influence of substituents on the cycloheptene (B1346976) ring on the stereochemical outcome of the hydrogenation.

Asymmetric Conjugate Additions: The enantioselective formation of a C-C or C-heteroatom bond at the β-position is a powerful strategy. Research in this area could focus on:

Organocatalysis: The use of chiral secondary amines (e.g., prolinol derivatives) or chiral phosphoric acids to catalyze the asymmetric Michael addition of various nucleophiles. researchgate.netfrontiersin.orgnih.gov

Metal-Based Catalysis: Employing chiral metal complexes (e.g., copper-BOX, palladium-BINAP) to effect the enantioselective addition of organometallic reagents or other soft nucleophiles. msu.edu

Table 2: Chiral Catalysts for Potential Asymmetric Transformations

| Asymmetric Reaction | Catalyst Class | Potential Chiral Ligand/Catalyst |

|---|---|---|

| Hydrogenation | Palladium, Rhodium, Iridium | (S)-SegPhos, (R,R)-Et-DuPhos |

| Conjugate Addition | Organocatalyst | Chiral Phosphoric Acids (CPAs), Jørgensen-Hayashi catalyst |

| Alkylation | Palladium | Trost Ligand |

Integration into Sustainable Chemical Synthesis Paradigms

Modern chemical synthesis increasingly emphasizes sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials. Future research on this compound should align with these principles.

Green Reaction Conditions:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. Exploring microwave-assisted syntheses of and with this compound is a promising avenue.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, especially for highly exothermic or hazardous reactions. nih.govacs.orgbeilstein-journals.orgrsc.orgacs.org Applying flow chemistry to the synthesis and transformations of this compound could lead to more efficient and safer processes.

Sustainable Reagents and Catalysts:

Biocatalysis: The use of enzymes (e.g., Baeyer-Villiger monooxygenases) for the selective oxidation or reduction of this compound could provide a green alternative to traditional chemical reagents. rsc.org

Catalyst-Free Reactions: Investigating reactions that can proceed without a catalyst, such as certain Diels-Alder reactions, can reduce waste and cost. rsc.org

Autocatalysis: Exploring reaction systems where a product acts as a catalyst for its own formation can eliminate the need for external catalysts. fau.eu

Advanced Methodologies for In-Depth Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and developing new ones. Advanced analytical and computational techniques can provide deep insights into the reaction pathways of this compound.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to model reaction transition states, determine activation energies, and predict the stereochemical outcomes of reactions. researchgate.netacs.orgnih.govresearchgate.net Such studies could be applied to elucidate the mechanisms of novel cycloadditions or asymmetric catalytic reactions involving this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as the conformational preferences of the cycloheptene ring, which can influence reactivity and selectivity. nih.gov

Spectroscopic and Kinetic Studies:

In-situ NMR Spectroscopy: Real-time monitoring of reactions using NMR can help identify reaction intermediates and determine reaction kinetics, providing valuable mechanistic data. researchgate.netcdnsciencepub.comacs.org

Kinetic Analysis: Detailed kinetic studies of catalytic reactions can help to establish the rate-determining step and optimize catalyst performance. rsc.org

Opportunities for Novel Material Science Applications (Purely Chemical)

The unique structural features of this compound make it an interesting building block for the synthesis of novel polymers and materials with tailored properties.

Polymer Synthesis:

Ring-Opening Metathesis Polymerization (ROMP): The cycloheptene double bond is a suitable substrate for ROMP, a powerful polymerization technique. nih.gov The acetyl group can be further functionalized pre- or post-polymerization to introduce a variety of chemical functionalities along the polymer backbone, leading to materials with specific properties such as altered solubility, thermal stability, or chemical reactivity. rsc.orgcaltech.edunih.gov

Functional Monomers: Derivatives of this compound could be designed as functional monomers for other types of polymerization, such as radical or condensation polymerizations, where the ketone or the seven-membered ring imparts desirable characteristics to the resulting polymer. ontosight.ai

Advanced Materials:

Cross-linking Agents: The bifunctionality of this compound (alkene and ketone) could be exploited in the development of novel cross-linking agents for creating robust polymer networks.

Stimuli-Responsive Materials: The ketone functionality could be used as a handle to attach stimuli-responsive groups, leading to polymers that change their properties in response to external stimuli like pH, light, or temperature.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for 1-(1-Cyclohepten-1-yl)ethanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using cycloheptene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography with silica gel and elution using hexane/ethyl acetate mixtures. Yield optimization requires strict control of reaction temperature (0–5°C) to minimize side reactions like polyacylation .

- Key Considerations : Monitor reaction progress via TLC, and confirm product identity using GC-MS or NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H NMR detects olefinic protons (δ 5.5–6.0 ppm) and acetyl methyl groups (δ 2.1–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 200–210 ppm) and cycloheptenyl carbons (δ 120–140 ppm) .

- UV-Vis : Absorption bands near 240–260 nm indicate π→π* transitions in the conjugated enone system .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 152 [M⁺]) confirm molecular weight, while fragmentation patterns reveal structural motifs .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- In case of exposure, rinse affected areas with water and consult safety data sheets for first-aid measures (e.g., recommends immediate medical consultation for ingestion) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Approach :

- Cross-Validation : Combine X-ray crystallography (using SHELXL for refinement ) with DFT-calculated NMR/IR spectra to verify structural assignments.

- Dynamic Effects : Account for conformational flexibility in solution (e.g., cycloheptenyl ring puckering) that may cause NMR signal splitting .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity; compare data across multiple solvents (e.g., DMSO vs. CCl₄).

Q. What computational methods predict the electronic properties of this compound?

- Methods :

- Absolute Hardness (η) : Calculate using η = ½(I – A), where I = ionization potential and A = electron affinity. For this compound, η values correlate with electrophilicity in ketone-based reactions .

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to map HOMO-LUMO gaps and predict reactivity toward nucleophiles .

Q. How does the cycloheptenyl ring influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Ring Strain : The seven-membered ring’s moderate strain enhances reactivity in Suzuki-Miyaura couplings by lowering activation energy for transmetallation.

- Steric Effects : Substituents on the cycloheptenyl ring dictate regioselectivity; bulky groups favor coupling at the less hindered position .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst and track reaction progress via HPLC to optimize yields.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low melting point and solvent inclusion issues complicate crystal growth.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.